Aicar
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Overview
Description
5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-4-imidazolecarboxamide is a 1-ribosylimidazolecarboxamide.
Scientific Research Applications
AICAR and Metabolic Regulation
AICAR, known as 5-Aminoimidazole-4-carboxamide ribonucleoside, has been identified as a significant modulator in metabolic processes. Research by Lihn et al. (2004) discovered that AICAR stimulates AMPK alpha1 activity and adiponectin gene expression in adipose tissue while reducing the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding is crucial in understanding AICAR's role in improving insulin sensitivity and regulating metabolic responses (Lihn, Jessen, Pedersen, Lund, & Richelsen, 2004).
AICAR's Role in Cancer Research
AICAR has shown potential in cancer treatment due to its inhibitory effects on cancer cell proliferation. Rattan et al. (2005) found that AICAR inhibits proliferation in various cancer cells by arresting them in the S-phase and altering the expression of key proteins involved in the cell cycle. This anti-proliferative effect is mediated through the activation of AMP-activated protein kinase (AMPK), indicating AICAR's potential as a therapeutic drug in cancer treatment (Rattan, Giri, Singh, & Singh, 2005).
AICAR's Broad Impact Beyond AMPK Activation
AICAR is predominantly recognized for its role in activating AMPK. However, Visnjic et al. (2021) highlighted that numerous effects of AICAR, previously attributed to AMPK activation, are, in fact, independent of AMPK. This review underlines the necessity of cautious interpretation of AICAR-based studies, especially in understanding AMPK signaling pathways (Visnjic, Lalić, Dembitz, Tomić, & Smoljo, 2021).
AICAR's Impact on Stem Cell Research
In the realm of embryonic stem cell research, AICAR has been observed to maintain cell self-renewal and pluripotency. Shi et al. (2013) demonstrated that AICAR up-regulates pluripotency-associated genes and down-regulates differentiation-associated transcription factors in mouse embryonic stem cells. This finding is significant in the context of stem cell-based medical treatments and understanding early embryonic development (Shi, Wu, Ai, Liu, Yang, Du, Shao, Guo, & Zhang, 2013).
Anti-inflammatory and Immunomodulatory Effects of AICAR
AICAR exhibits significant anti-inflammatory properties. Suzuki et al. (2011) researched its effects in endotoxin-induced uveitis in rats, finding that AICAR reduces inflammation by limiting leukocyte infiltration and suppressing inflammatory mediators. This positions AICAR as a potential therapeutic agent in treating inflammatory diseases (Suzuki, Manola, Murakami, Morizane, Takeuchi, Kayama, Miller, Sobrin, & Vavvas, 2011).
properties
CAS RN |
37642-57-2 |
---|---|
Product Name |
Aicar |
Molecular Formula |
C9H14N4O5 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17) |
InChI Key |
RTRQQBHATOEIAF-UHFFFAOYSA-N |
SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N |
Other CAS RN |
2627-69-2 |
synonyms |
4-carboxy-5-aminoimidazole ribotide 5'-phosphoribosyl-5-amino-4-imidazolecarboxamide 5-amino-1-beta-D-ribofuranosylimidazole-4-carboxamide monophosphate 5-amino-4-imidazolecarboxamide ribofuranoside 5'-monophosphate AICA ribonucleotide AICA ribonucleotide, (D-ribofuranosyl)-isomer AICAR AICAriboside 5'-monophosphate aminoimidazole carboxamide ribonucleotide Z-nucleotide ZMP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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